2,2,2-Tribromoethanol

概要

説明

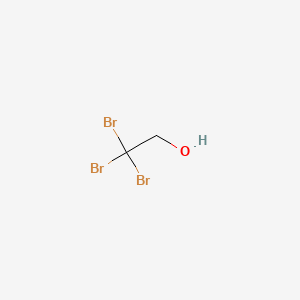

トリブロモエタノール: は、C₂H₃Br₃O という化学式を持つ化学化合物です。通常は2,2,2-トリブロモエタノール と呼ばれます。この化合物は、水や他の溶媒に可溶な白色の結晶性固体です。 トリブロモエタノールは、麻酔薬や重合開始剤として、医学、生物学、産業などさまざまな分野で使用されてきました .

準備方法

合成経路と反応条件: トリブロモエタノールは、エタノールの臭素化によって合成することができます。このプロセスでは、エタノール中の水素原子が臭素原子に置き換えられます。 この反応は通常、臭素または臭素化合物などの臭素化剤を使用し、完全な置換を確実にするために制御された条件下で行われます .

工業的生産方法: 工業的には、トリブロモエタノールはトリブロモエタノールと第三級アミルアルコールを組み合わせて製造されます。次に、混合物を蒸留水に溶解し、不純物を除去するために濾過します。 溶液は、分解を防ぐために、暗い滅菌容器に保管されます .

化学反応解析

反応の種類: トリブロモエタノールは、次のようなさまざまな化学反応を起こします。

酸化: トリブロモエタノールは、酸化されてトリブロモアセトアルデヒドを生成することができます。

還元: トリブロモエタンを生成するように還元することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

求核剤: 水酸化物イオン、アミン.

生成される主な生成物:

酸化: トリブロモアセトアルデヒド。

還元: トリブロモエタン。

科学研究への応用

トリブロモエタノールは、科学研究においていくつかの用途があります。

化学反応の分析

Types of Reactions: Tribromoethanol undergoes various chemical reactions, including:

Oxidation: Tribromoethanol can be oxidized to form tribromoacetaldehyde.

Reduction: It can be reduced to form tribromoethane.

Substitution: Tribromoethanol can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Hydroxide ions, amines.

Major Products Formed:

Oxidation: Tribromoacetaldehyde.

Reduction: Tribromoethane.

Substitution: Various substituted ethanol derivatives depending on the nucleophile used.

科学的研究の応用

2,2,2-Tribromoethanol is utilized in medicine as an anesthetic and in the organic synthesis of beta-amino alcohols . It is a fast-acting drug that yields consistent results, providing 30–40 minutes of anesthesia .

Scientific Research Applications

- Anesthesia in animal studies this compound is commonly used as an anesthetic in animal research, particularly in mice . It is administered via intraperitoneal (i.p.) injection . The advantages of using this compound include its rapid onset and recovery times, as well as its safety in rodents because therapeutic doses are far below the lethal dose .

- Psychoacoustics research this compound is used to examine psychoacoustics in mice, yielding consistent results . However, its relatively short duration of action (25–30 minutes) can limit the complexity of auditory experiments . To address this limitation, researchers have developed a novel cocktail using this compound coupled with a low dose of chloral hydrate to extend the effective anesthesia time without significantly compromising the quality of auditory brainstem responses (ABRs) .

- Traumatic brain injury studies this compound is used as an anesthetic in mice subjected to mild traumatic brain injury (mTBI) research .

- Auditory brainstem responses (ABRs) measurements this compound is an effective anesthetic that doesn't impair early and middle latency auditory evoked responses, which makes it suitable when measuring ABRs . Unlike volatile inhaled anesthetics, this compound does not significantly alter ABR waveform morphology, decrease wave amplitudes, or increase wave latencies and hearing thresholds in rodents .

Usage and Formulation

作用機序

トリブロモエタノールは、抑制性GABA_A受容体およびグリシン受容体の正の協同作用性モジュレーターとして作用することで効果を発揮します。この機構は、関連する化合物である2,2,2-トリクロロエタノールと類似しています。 これらの受容体の抑制効果を高めることで、トリブロモエタノールは鎮静作用と麻酔作用を誘発します .

類似化合物との比較

類似化合物:

2,2,2-トリクロロエタノール: 構造と機能が類似しており、麻酔薬として使用されます。

ブロムハイドレート: トリブロモエタノールに代謝され、麻酔薬としても使用されます.

ユニークさ: トリブロモエタノールは、特定の臭素置換により、独特の化学的性質と反応性を備えているため、ユニークです。 誘導と回復の速度が速いことから、短時間麻酔を必要とする実験室環境で特に役立ちます .

生物活性

2,2,2-Tribromoethanol (TBE), commonly known as Avertin, is a brominated anesthetic agent primarily used in laboratory settings for inducing anesthesia in small animals, particularly rodents. Its biological activity has been extensively studied, revealing significant insights into its anesthetic properties, pharmacokinetics, and implications for research.

- Molecular Formula : C₂H₃Br₃O

- Molecular Weight : 332.73 g/mol

- CAS Number : 75-99-0

TBE acts as a central nervous system depressant, leading to sedation and anesthesia. Its precise mechanism involves modulation of neurotransmitter systems, particularly through the enhancement of GABAergic activity. This results in increased inhibitory neurotransmission, leading to the anesthetic effects observed in animal models.

Dosage and Administration

TBE is typically administered via intraperitoneal injection. The effective dosage can vary based on the species and strain of the animal. Studies have demonstrated that doses ranging from 125 mg/kg to 500 mg/kg are effective for inducing anesthesia in mice.

Anesthesia Duration

Research indicates that TBE provides a rapid onset of anesthesia with durations that depend on the dosage:

- 375 mg/kg : Approximately 30-40 minutes of anesthesia.

- 500 mg/kg : Extended duration up to 60 minutes when combined with chloral hydrate .

Case Studies and Research Findings

Several studies have explored the biological activity of TBE:

-

Psychoacoustic Studies :

A study aimed at examining auditory brainstem responses (ABRs) in mice highlighted that TBE maintains consistent anesthesia while preserving ABR wave latencies, which is crucial for auditory research. The combination of TBE with chloral hydrate significantly increased anesthesia duration without compromising auditory measurements . -

Comparative Anesthetic Effects :

A comparison across different ICR mouse strains revealed that while the duration of anesthesia varied slightly between sexes and strains, no significant differences were found in physiological parameters such as heart rate or blood pressure during TBE administration . This underscores TBE's reliability as an anesthetic across various genetic backgrounds. -

Storage and Preparation :

Investigations into the preparation and storage conditions of TBE showed that improper storage could lead to the formation of degradation products that may affect its efficacy. Solutions stored at elevated temperatures or exposed to light exhibited significant changes in chemical composition over time .

Pharmacokinetics

The pharmacokinetics of TBE involve rapid absorption following intraperitoneal injection, with peak plasma concentrations occurring shortly after administration. The compound is metabolized primarily in the liver, with excretion occurring via urine.

Safety and Side Effects

While TBE is widely used as an anesthetic, it is important to monitor for potential side effects:

- Respiratory depression

- Changes in heart rate

- Variability in recovery times based on dosage and individual animal factors .

Summary Table of Biological Activity

| Parameter | Value/Observation |

|---|---|

| Molecular Weight | 332.73 g/mol |

| Common Dosage | 375 mg/kg - 500 mg/kg |

| Anesthesia Duration | 30-60 minutes (dose-dependent) |

| Onset Time | Rapid (minutes post-injection) |

| Metabolism | Primarily hepatic |

| Excretion | Urinary |

特性

IUPAC Name |

2,2,2-tribromoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSDPIBEUFTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023698 | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-80-9 | |

| Record name | Tribromoethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromoethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Tribromoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149JI83A44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the acute effects of TBE on cardiovascular parameters in mice?

A1: Studies have shown that TBE administration in mice can lead to a rapid decrease in mean arterial blood pressure and an increase in heart rate. [, ] These effects highlight the importance of careful monitoring during its use as an anesthetic.

Q2: Does TBE anesthesia influence intraocular pressure (IOP) in mice?

A2: Yes, TBE anesthesia causes a rapid and significant decrease in IOP in mice, an effect more profound than that observed with ketamine/xylazine anesthesia. [] This highlights the need to consider the potential confounding effects of TBE on IOP in ocular research.

Q3: Can TBE anesthesia affect research outcomes in studies involving food intake and body weight in mice?

A3: Yes, TBE administration has been shown to significantly decrease food intake and body weight in both male and female mice, particularly those fed a high-fat diet. [] This effect is attributed to TBE's stimulation of brain regions involved in feeding regulation and the autonomic nervous system. Researchers are advised to consider alternative anesthetic agents, like the 3MIX combination, to mitigate this influence.

Q4: Does TBE anesthesia impact circadian rhythms in mice?

A4: Research indicates that TBE administration can induce phase shifts in the peripheral clock of the liver, independent of its anesthetic activity. [] Notably, repeated TBE injections can lead to circadian rhythm disorders in peripheral organs.

Q5: How does the anesthetic effect of TBE compare across different strains of ICR mice?

A5: Studies using ICR mice from three different sources revealed no significant differences in their overall response to TBE anesthesia. [] Parameters like anesthesia duration, blood pressure, oxygen saturation, and blood biochemistry remained consistent, suggesting a uniform anesthetic response across these strains.

Q6: What is the molecular formula and weight of 2,2,2-Tribromoethanol?

A6: The molecular formula of this compound is C2H3Br3O, and its molecular weight is 282.77 g/mol. []

Q7: Can you describe a novel synthesis method for 2,2,2-tribromoethanols?

A7: A new method utilizes stannous fluoride as a catalyst in the reaction between aldehydes and carbon tetrabromide to synthesize 2,2,2-tribromoethanols under mild conditions. [, ] This method was successfully employed in the synthesis of 2,3-diacetyl-D-erythronolactone.

Q8: What are the products of gamma-radiolysis of aqueous this compound solutions?

A8: Gamma-radiolysis of aqueous TBE solutions yields hydrogen bromide, glycolic acid, and carbon dioxide as major products. [] The yields of bromide ions and acid are influenced by factors like oxygen presence, TBE concentration, and dose rate.

Q9: How does TBE behave as an initiator in Atom Transfer Radical Polymerization (ATRP)?

A9: TBE acts as a versatile initiator in ATRP, facilitating the synthesis of polymers with terminal hydroxyl groups. [, ] This characteristic makes it particularly useful for controlled copolymerization with biomonomers. For instance, it allows for the production of polystyrene with a controlled molecular weight and narrow polydispersity. [, ]

Q10: How does TBE function as a dual initiator in the synthesis of block copolymers?

A10: TBE's unique structure, containing both a bromide group and a hydroxyl function, allows it to act as a dual initiator in sequential ATRP and ring-opening polymerization (ROP). [, ] This characteristic has been successfully employed to synthesize well-defined polystyrene-block-polylactide copolymers.

Q11: Are there any known applications of TBE in cancer research?

A11: While not a direct cancer treatment, research suggests that TBE can be used to synthesize novel azole analogs, like FLB-12, which act as antagonists of the pregnane X receptor (PXR). [] PXR antagonism has shown potential in counteracting PXR-mediated drug resistance in cancer cells and mitigating drug-induced hepatotoxicity.

Q12: How does TBE compare to other anesthetics used in studies of avian embryo imaging?

A12: Compared to other anesthetics, like MS-222, TBE demonstrates superior efficacy in minimizing motion artifacts during in vivo imaging of avian embryos. [] This advantage makes TBE a preferred choice for obtaining high-quality images in such studies.

Q13: How do zebrafish react behaviorally to TBE compared to other anesthetic agents?

A13: Unlike aversive anesthetics like MS222 and benzocaine, adult zebrafish did not exhibit aversive behaviors when exposed to TBE in preference tests. [] This finding suggests that TBE could be a more humane choice for anesthesia or the initial stage of euthanasia in zebrafish research.

Q14: Are there any safety concerns associated with the use of TBE?

A14: While widely used, research highlights potential adverse effects of TBE. High doses of TBE can increase pro-inflammatory cytokine levels in the abdominal cavity of mice. [] Long-term exposure to high-dose TBE also elevates cytokine levels in both abdominal fluid and the spleen. These findings underscore the need for careful consideration of dosage and potential long-term effects in experimental designs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。